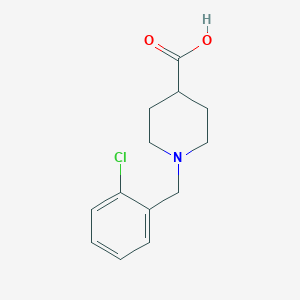

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

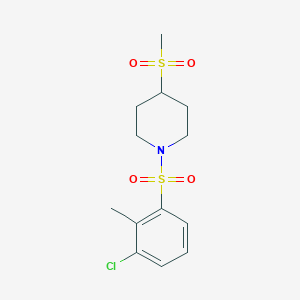

“1-(2-Chlorobenzyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H16ClNO2 . It is a derivative of isonipecotic acid, which is a heterocyclic compound that acts as a GABA A receptor partial agonist .

Molecular Structure Analysis

The molecular structure of “1-(2-Chlorobenzyl)piperidine-4-carboxylic acid” consists of a piperidine ring with a carboxylic acid moiety . The compound also contains a benzyl group with a chlorine atom .Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

The crystal and molecular structure of related compounds, such as 4-carboxypiperidinium chloride, has been characterized through X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. These studies provide insights into the conformational dynamics and structural integrity of piperidine derivatives, offering a foundation for further modifications and applications in various fields, including material science and pharmaceutical chemistry (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Catalytic Activity in Organic Synthesis

Piperidine-4-carboxylic acid functionalized nanoparticles have been prepared and utilized as catalysts in organic synthesis, demonstrating efficient synthesis of polyhydroquinolines and dihydroquinazolin-4(1H)-ones. This highlights the compound's potential as a versatile and reusable catalyst in facilitating various chemical transformations, significantly contributing to green chemistry and sustainable synthesis strategies (Ghorbani-Choghamarani & Azadi, 2015).

Hydrogen Bonding and Complex Formation

Studies on the complex formation of piperidine-4-carboxylic acid with chloroacetic acid have shed light on the intricate hydrogen bonding interactions and spectroscopic properties of such complexes. These findings are crucial for understanding the behavior of piperidine derivatives in different environments, paving the way for the development of novel molecular sensors, drug delivery systems, and materials with tailored properties (Komasa et al., 2008).

Pharmaceutical Applications

The synthesis and application of derivatives of piperidine-4-carboxylic acid, such as in the development of Aurora kinase inhibitors, illustrate the compound's potential in the design of therapeutic agents. This underscores the importance of structural and functional modifications of piperidine derivatives in pharmaceutical research, contributing to the discovery and optimization of novel drugs for treating various diseases (ヘンリー,ジェームズ, 2006).

Synthesis of Natural Product Derivatives

The versatility of piperidine-4-carboxylic acid derivatives extends to the synthesis of natural product derivatives and compounds with pharmacological interest. This demonstrates the compound's role as a key intermediate in the synthesis of biologically active molecules, further highlighting its significance in medicinal chemistry and drug development (Ibenmoussa et al., 1998).

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGYNCJBXZCOMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

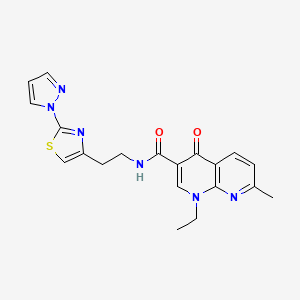

![ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate](/img/structure/B2827312.png)

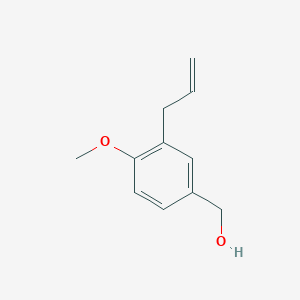

![2-[3-(Hydroxymethyl)phenoxy]acetamide](/img/structure/B2827322.png)

![2-[3-(Trifluoromethyl)pyrazolyl]acetyl chloride](/img/structure/B2827325.png)

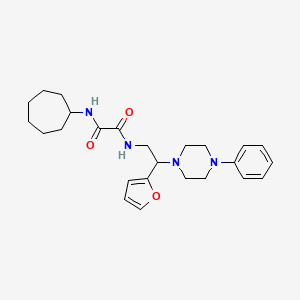

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2827332.png)

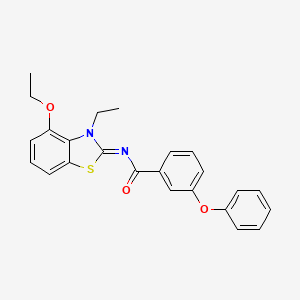

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2827334.png)